molecular formula C14H19BrO B1440114 6-Bromo-8-isopropyl-2,2-dimethylchroman CAS No. 1220476-09-4

6-Bromo-8-isopropyl-2,2-dimethylchroman

Cat. No.: B1440114
CAS No.: 1220476-09-4
M. Wt: 283.2 g/mol
InChI Key: GBOOQCQGXPVZIT-UHFFFAOYSA-N
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Description

6-Bromo-8-isopropyl-2,2-dimethylchroman is an organic compound with the molecular formula C14H19BrO. It belongs to the class of chromans, which are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. This compound is characterized by the presence of a bromine atom at the 6th position, an isopropyl group at the 8th position, and two methyl groups at the 2nd position of the chroman ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-isopropyl-2,2-dimethylchroman can be achieved through several synthetic routes. One common method involves the bromination of 8-isopropyl-2,2-dimethylchroman using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-isopropyl-2,2-dimethylchroman undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The chroman ring can be oxidized to form chromone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Substitution: Formation of 6-substituted-8-isopropyl-2,2-dimethylchroman derivatives.

    Oxidation: Formation of chromone derivatives.

    Reduction: Formation of dehalogenated or reduced chroman derivatives.

Scientific Research Applications

6-Bromo-8-isopropyl-2,2-dimethylchroman has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-8-isopropyl-2,2-dimethylchroman depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the isopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,2-dimethylchroman: Lacks the isopropyl group at the 8th position.

    8-Isopropyl-2,2-dimethylchroman: Lacks the bromine atom at the 6th position.

    6,8-Dibromo-2,2-dimethylchroman: Contains an additional bromine atom at the 8th position.

Uniqueness

6-Bromo-8-isopropyl-2,2-dimethylchroman is unique due to the specific combination of substituents on the chroman ring. The presence of both the bromine atom and the isopropyl group imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-2,2-dimethyl-8-propan-2-yl-3,4-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO/c1-9(2)12-8-11(15)7-10-5-6-14(3,4)16-13(10)12/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOOQCQGXPVZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC2=C1OC(CC2)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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